molecular formula C16H32O6Ti B14796863 Titaniumdiisopropoxidebis(acetylacetonate)

Titaniumdiisopropoxidebis(acetylacetonate)

Cat. No.: B14796863
M. Wt: 368.29 g/mol
InChI Key: OLRBYEHWZZSYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titaniumdiisopropoxidebis(acetylacetonate) is a chemical compound with the molecular formula C16H28O6Ti. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO2) and other titanium-based materials. This compound is known for its role in various industrial and scientific applications, particularly in the fields of materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Titaniumdiisopropoxidebis(acetylacetonate) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with acetylacetone (2,4-pentanedione) and isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

TiCl4+2C5H8O2+2C3H7OHTi(C5H7O2)2(OC3H7)2+4HCl\text{TiCl}_4 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti(C}_5\text{H}_7\text{O}_2)_2(\text{OC}_3\text{H}_7)_2 + 4 \text{HCl} TiCl4​+2C5​H8​O2​+2C3​H7​OH→Ti(C5​H7​O2​)2​(OC3​H7​)2​+4HCl

The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .

Industrial Production Methods

In industrial settings, the production of titaniumdiisopropoxidebis(acetylacetonate) involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Titaniumdiisopropoxidebis(acetylacetonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which titaniumdiisopropoxidebis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide upon hydrolysis or thermal decomposition. Titanium dioxide is known for its photocatalytic properties, which involve the generation of reactive oxygen species (ROS) under UV light. These ROS can degrade organic pollutants, making titanium dioxide an effective photocatalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Titaniumdiisopropoxidebis(acetylacetonate) is unique due to its dual functionality, combining both acetylacetonate and isopropoxide ligands. This dual functionality allows for greater versatility in its applications, particularly in the controlled synthesis of titanium dioxide with specific properties .

Properties

Molecular Formula

C16H32O6Ti

Molecular Weight

368.29 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;propan-2-ol;titanium

InChI

InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;

InChI Key

OLRBYEHWZZSYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.